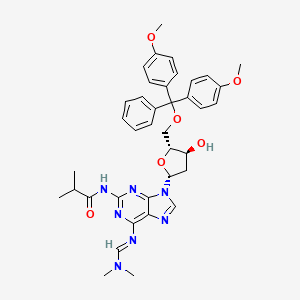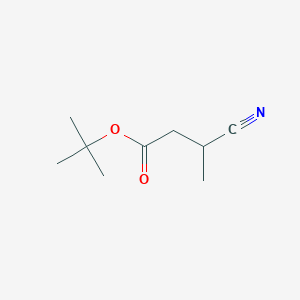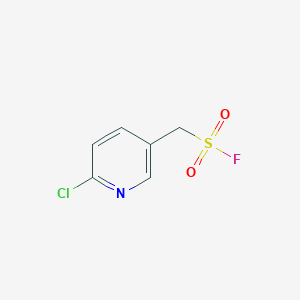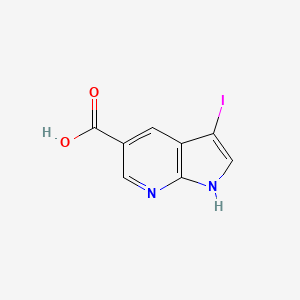![molecular formula C12H12FNO B1448333 2-[(Dimethylamino)methylene]-6-fluoroindan-1-one CAS No. 1427462-76-7](/img/structure/B1448333.png)
2-[(Dimethylamino)methylene]-6-fluoroindan-1-one
Overview
Description
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
2-[(Dimethylamino)methylene]-6-fluoroindan-1-one plays a significant role in the field of neurology, particularly in the imaging of amyloid plaques in Alzheimer's disease. Radioligands developed for amyloid imaging, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP), have been utilized in positron emission tomography (PET) to measure amyloid deposition in vivo within the brains of Alzheimer's disease patients. This advancement allows for early detection of the disease and provides a means to evaluate the efficacy of anti-amyloid therapies. The specificity and sensitivity of these radioligands in distinguishing Alzheimer's disease patients from healthy controls underscore their importance in the diagnostic process and in understanding the pathophysiological mechanisms underlying amyloid deposits in the brain (Nordberg, 2007).
Fluorescent Imaging Techniques
In the broader scope of scientific research, compounds related to this compound have been explored for their potential as fluorescent dyes. Methylene blue, for example, has seen diverse applications ranging from its historical use as a dye to its emerging role in intraoperative fluorescent imaging. This includes visualization of various anatomical structures during surgery, demonstrating the compound's versatility and potential in medical diagnostics and research. The exploration of these fluorescent properties further extends the scientific applications of related compounds in visualizing and understanding biological processes in real-time (Cwalinski et al., 2020).
Synthesis and Chemical Research
On the chemical synthesis front, the methodology and applications of compounds structurally similar or related to this compound have been subject to extensive research. For instance, the development of practical synthesis methods for fluoroorganic compounds highlights the ongoing research into more efficient, cost-effective, and safer production techniques. This research not only benefits the pharmaceutical industry by providing key intermediates for drug synthesis but also contributes to a broader range of chemical manufacturing processes (Qiu et al., 2009).
Ethylene Inhibition in Agricultural Science
In agricultural science, research on ethylene inhibitors demonstrates the potential of chemical compounds to extend the shelf life of fruits and vegetables, thereby reducing food waste and improving food security. Compounds like 1-methylcyclopropene show how understanding and manipulating the ethylene signaling pathway can have significant practical applications in post-harvest technology, highlighting the intersection between chemical research and agricultural practices (Watkins, 2006).
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-6-fluoro-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-14(2)7-9-5-8-3-4-10(13)6-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJPANMHXUOLC-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)
![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)

![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)

